molecular formula C19H21N5O2S2 B11010168 2-[acetyl(propan-2-yl)amino]-N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(propan-2-yl)amino]-N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11010168
M. Wt: 415.5 g/mol
InChI Key: MJPUXCUJXMWAHY-UHFFFAOYSA-N
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Description

2-[acetyl(propan-2-yl)amino]-N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of 2-[acetyl(propan-2-yl)amino]-N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide involves multiple steps, including the formation of the thiadiazole ring and subsequent functionalization. Common synthetic routes include the condensation of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and anticancer agent.

    Medicine: It is being explored for its potential therapeutic effects in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to the modulation of various biological pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives, which also exhibit diverse biological activities. 2-[acetyl(propan-2-yl)amino]-N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific structure and the resulting biological properties. Some similar compounds include:

  • 2-amino-1,3,4-thiadiazole
  • 5-phenyl-1,3,4-thiadiazole
  • 2-mercapto-1,3,4-thiadiazole

Properties

Molecular Formula

C19H21N5O2S2

Molecular Weight

415.5 g/mol

IUPAC Name

2-[acetyl(propan-2-yl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H21N5O2S2/c1-11(2)24(13(4)25)19-20-12(3)16(28-19)17(26)21-18-23-22-15(27-18)10-14-8-6-5-7-9-14/h5-9,11H,10H2,1-4H3,(H,21,23,26)

InChI Key

MJPUXCUJXMWAHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(C(C)C)C(=O)C)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3

Origin of Product

United States

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